3-Ethyl-1,2,3,4-tetrahydroquinoline
Description
BenchChem offers high-quality 3-Ethyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
MNDIZCZSTOGWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2NC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroquinoline: Navigating a Landscape of Limited Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical compound 3-Ethyl-1,2,3,4-tetrahydroquinoline. An initial and extensive search of prominent chemical databases and scientific literature reveals a notable scarcity of specific experimental data and identifiers for this particular substituted tetrahydroquinoline. This suggests that 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a commonly synthesized or commercially available compound.
Therefore, this guide will provide a comprehensive overview of the parent compound, 1,2,3,4-tetrahydroquinoline, as a foundational framework. We will delve into its core identifiers, physical and chemical properties, established synthesis protocols, and safety information. Crucially, we will then extrapolate from this established knowledge to discuss potential synthetic strategies and inferred properties for the target molecule, 3-Ethyl-1,2,3,4-tetrahydroquinoline. This approach is designed to equip the research scientist with the necessary foundational knowledge to approach the synthesis and handling of this and other similarly substituted tetrahydroquinolines.
The Parent Scaffold: 1,2,3,4-Tetrahydroquinoline
The foundational molecule for our target compound is 1,2,3,4-tetrahydroquinoline, the semi-hydrogenated derivative of quinoline.[1] It is a versatile building block in organic synthesis and a core structural motif in many biologically active compounds.[2][3][4]
Core Identifiers and Physical Properties
A summary of the key identifiers and physical properties for 1,2,3,4-tetrahydroquinoline is presented in Table 1.
| Identifier/Property | Value | Source(s) |
| CAS Number | 635-46-1 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molar Mass | 133.194 g·mol⁻¹ | [1] |
| IUPAC Name | 1,2,3,4-Tetrahydroquinoline | [1] |
| Appearance | Colorless to yellow oily liquid | [1][4] |
| Boiling Point | 251 °C | [1] |
| Melting Point | 20 °C | [1] |
| Density | 1.0599 g/cm³ | [1] |
Safety and Handling
1,2,3,4-Tetrahydroquinoline is classified as a hazardous substance. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H350 (May cause cancer).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[6]
Synthesis of the Tetrahydroquinoline Core and its Derivatives
The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is well-established, with the most common method being the hydrogenation of the corresponding quinoline.[1]
General Synthesis of 1,2,3,4-Tetrahydroquinoline
A typical laboratory-scale synthesis involves the catalytic hydrogenation of quinoline. This is often achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline
-
Reaction Setup: To a solution of quinoline in a suitable solvent (e.g., ethanol), add a catalytic amount of 5% Pd/C.
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Strategies for the Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline
While specific literature on the synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline is scarce, we can infer potential synthetic routes based on established methodologies for substituted quinolines and their subsequent reduction.
One plausible approach involves the synthesis of 3-ethylquinoline as a precursor, followed by hydrogenation. Several methods exist for the synthesis of substituted quinolines, such as the Skraup synthesis or the Doebner-von Miller reaction. A modified version of these reactions using precursors that introduce an ethyl group at the desired position could yield 3-ethylquinoline. This intermediate would then be subjected to catalytic hydrogenation, as described for the parent compound, to yield 3-Ethyl-1,2,3,4-tetrahydroquinoline.
Inferred Properties and Applications of 3-Ethyl-1,2,3,4-tetrahydroquinoline
Predicted Physicochemical Properties
The introduction of an ethyl group at the 3-position of the tetrahydroquinoline ring is expected to have a modest effect on its physical properties. The molecular weight would increase to approximately 161.25 g/mol . The boiling point may be slightly elevated compared to the parent compound due to increased van der Waals forces. The solubility in organic solvents is expected to remain high.
Potential Applications in Research and Development
Substituted tetrahydroquinolines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[8] They are found in natural products and synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, and neuroprotective agents.[8] The specific biological activity of 3-Ethyl-1,2,3,4-tetrahydroquinoline would depend on its stereochemistry and its interaction with biological targets. Its synthesis would be a valuable step in generating novel compound libraries for drug discovery screening.
Conclusion
While 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a well-documented compound, a thorough understanding of its parent scaffold, 1,2,3,4-tetrahydroquinoline, provides a solid foundation for its synthesis and study. The synthetic strategies and inferred properties discussed in this guide are intended to empower researchers to explore this and other novel substituted tetrahydroquinolines. As with any new compound, careful planning of the synthetic route and rigorous safety precautions are paramount. The exploration of such novel chemical entities is a vital component of advancing the fields of medicinal chemistry and materials science.
References
-
PubChem. 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Wikipedia. Tetrahydroquinoline. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649-2687. Available at: [Link]
-
ContaminantDB. 1-Ethyl-1,2,3,4-tetrahydroquinoline (CHEM010544). Available at: [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
-
RIVERLAND TRADING. 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1. Available at: [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Journal of Pharmacy Research. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]
-
Chemical Synthesis Database. 1-ethyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
The Good Scents Company. 1,2,3,4-tetrahydroquinoline. Available at: [Link]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Potential applications of tetrahydroquinoline derivatives in medicinal chemistry
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the THQ core offers distinct stereochemical complexity (C2, C3, C4 chiral centers) and a conformationally flexible, yet constrained, piperidine ring fused to a benzene moiety. This guide analyzes the THQ scaffold's application in oncology (specifically BET bromodomain inhibition) and infectious diseases, providing actionable synthetic protocols and mechanistic insights for drug discovery professionals.
Part 1: Structural Significance & Pharmacophore Analysis
The THQ scaffold's utility stems from its ability to orient functional groups in specific 3D vectors that aromatic systems cannot achieve.
Key Structural Features[1][2]
-
N1-Position: The secondary amine acts as a hydrogen bond donor/acceptor and a handle for derivatization (alkylation/acylation) to modulate lipophilicity (
). -
C2-C4 Stereocenters: These positions allow for the introduction of chirality, critical for target selectivity (e.g., distinguishing between bromodomain isoforms).
-
Rigidity vs. Flexibility: The fused benzene ring confers rigidity, preventing metabolic collapse, while the saturated ring allows for "induced fit" binding in enzyme pockets.
Table 1: Comparative Properties of Quinoline vs. Tetrahydroquinoline
| Feature | Quinoline (Aromatic) | Tetrahydroquinoline (Reduced) |
| Geometry | Planar (2D) | Puckered/Twisted (3D) |
| Basicity (pKa) | ~4.9 (Pyridine-like) | ~5.0 (Aniline-like, tunable) |
| Chirality | None (Achiral) | Up to 3 Stereocenters (C2, C3, C4) |
| Metabolic Liability | Prone to oxidation (N-oxide) | Prone to dehydrogenation or hydroxylation |
| Primary Application | Intercalators, Kinase Inhibitors | Epigenetic Modulators, GPCR Ligands |
Part 2: Therapeutic Application – Oncology (BET Inhibition)[3]
One of the most potent applications of THQ derivatives is the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4). These proteins "read" acetylated lysine residues on histones, regulating the expression of oncogenes like c-Myc.
Mechanism of Action
THQ derivatives mimic the acetyl-lysine moiety recognized by the BET bromodomain. By occupying the acetyl-lysine binding pocket, they displace BET proteins from chromatin, leading to the downregulation of downstream oncogenes.
-
Case Study: I-BET726 (GSK1324726A)
-
Structure: A THQ core with a specific substitution pattern that confers high selectivity for BET domains over other bromodomains.
-
Outcome: Potent antiproliferative activity in neuroblastoma and carcinoma models.[1]
-
Visualization: BET Inhibition Pathway
The following diagram illustrates the cascade from THQ binding to apoptosis.
Figure 1: Mechanism of action for THQ-based BET inhibitors disrupting the chromatin-mediated oncogenic signaling.
Part 3: Synthetic Masterclass – The Povarov Reaction[4]
For medicinal chemists, the Povarov reaction (imino-Diels-Alder) is the most efficient route to construct the THQ core. It is a multicomponent reaction (MCR) allowing the rapid assembly of diverse libraries.
Reaction Logic
The reaction involves the condensation of an aniline, an aldehyde, and an electron-rich olefin (dienophile) catalyzed by a Lewis acid.[2][3]
-
Imine Formation: Aniline + Aldehyde
Schiff Base. -
[4+2] Cycloaddition: Schiff Base + Olefin
THQ.
Experimental Protocol: Synthesis of 2,4-Disubstituted-THQ
Target: General synthesis of a 2-aryl-4-methyl-THQ derivative.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
N-vinyl amide or Vinyl ether (1.2 equiv)
-
Catalyst: Indium(III) Triflate (
) or (10-20 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a round-bottom flask, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL). Stir at room temperature for 30 minutes. Note: Pre-formation of the imine reduces side reactions.
-
Catalyst Addition: Cool the solution to 0°C. Add the Lewis Acid catalyst (
, 0.1 mmol) under an inert atmosphere ( ). -
Dienophile Addition: Add the activated olefin (1.2 mmol) dropwise.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench & Workup: Quench with saturated aqueous
. Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel).
Visualization: Povarov Synthetic Workflow
Figure 2: The multicomponent Povarov reaction workflow for rapid THQ library generation.
Part 4: Experimental Validation (MTT Assay)
To validate the biological activity of synthesized THQ derivatives (e.g., for mTOR or BET inhibition), a robust cytotoxicity assay is required.
Protocol: MTT Cell Viability Assay
-
Purpose: Determine
values of THQ derivatives against cancer cell lines (e.g., A549, MCF-7). -
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Add THQ compounds at serial dilutions (e.g., 0.1
to 100 ). Include DMSO control (<0.5%). Incubate for 48–72h. -
MTT Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Live cells reduce MTT to purple formazan crystals. -
Solubilization: Remove media carefully. Add 100
DMSO to dissolve formazan. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Plot Absorbance vs. Log[Concentration] to calculate
using non-linear regression (GraphPad Prism).
Part 5: Future Outlook
The THQ scaffold is evolving beyond simple inhibition.
-
PROTACs: THQ-based BET inhibitors are being used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade rather than just inhibit proteins.
-
Hybrid Molecules: Cinnamic acid-THQ hybrids are showing promise in overcoming multi-drug resistance (MDR) in malaria and tuberculosis.
References
-
The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel). [Link]
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]
-
Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box. ChemMedChem. [Link]
-
Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link][4][5]
Sources
- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
The Tetrahydroquinoline Scaffold: A Dual-Mechanism Technical Guide
From Epigenetic Erasure to Efflux Inhibition
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its conformational semi-rigidity and chiral centers. Unlike flat aromatic quinolines, the THQ core offers specific vectoral alignment of substituents, allowing it to interrogate three-dimensional biological space with high fidelity.
This guide analyzes the two most critical mechanisms of action (MoA) for THQ-based compounds in modern drug discovery:
-
Epigenetic Modulation: Competitive inhibition of BET (Bromodomain and Extra-Terminal) proteins (e.g., I-BET762/Molibresib).
-
MDR Reversal: Allosteric inhibition of P-glycoprotein (P-gp) efflux pumps to overcome Multi-Drug Resistance (MDR).
Part 1: Epigenetic Mechanism (BET Bromodomain Inhibition)
The Mechanistic Core: Acetyl-Lysine Mimicry
The primary MoA for THQ derivatives in oncology (specifically NUT midline carcinoma and AML) is the displacement of BET proteins (BRD2, BRD3, BRD4) from chromatin.
BET proteins act as "readers" of the histone code.[1][2] They recognize acetylated lysine residues (KAc) on histone tails via a conserved hydrophobic pocket. THQ-based inhibitors function as acetyl-lysine mimics .
Molecular Interaction Dynamics
-
The Anchor: The THQ scaffold serves as a spacer, positioning a "warhead" (often a fused isoxazole or triazole) deep into the bromodomain binding pocket.
-
The Critical H-Bond: The warhead forms a hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1). This mimics the interaction usually formed by the oxygen of the acetyl group on the histone lysine.
-
Water Displacement: The binding of the THQ compound displaces a network of conserved water molecules within the pocket, providing a favorable entropic gain that drives high-affinity binding (
often in the nanomolar range). -
Chromatin Release: Once the inhibitor binds, the BET protein can no longer recognize the acetylated histone. This disrupts the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), leading to the transcriptional silencing of super-enhancer-driven oncogenes like MYC.
Visualization: The Epigenetic Signaling Cascade
The following diagram illustrates the displacement mechanism at the molecular level.
Figure 1: Mechanism of BET displacement. The THQ inhibitor outcompetes the acetylated histone for the BRD4 binding pocket, silencing downstream oncogenic transcription.
Part 2: MDR Reversal (P-glycoprotein Inhibition)[3][4][5]
The Mechanistic Core: Efflux Blockade
Multidrug resistance (MDR) is frequently driven by the overexpression of ABC transporters, specifically P-glycoprotein (P-gp/ABCB1).[3][4] THQ derivatives act as chemosensitizers .
Unlike the BET mechanism which relies on a specific H-bond, P-gp inhibition by THQs is driven largely by lipophilicity and steric bulk .
-
Binding Site: THQs bind to the transmembrane domains of P-gp, often overlapping with the drug-binding pocket (competitive inhibition) or an allosteric site (non-competitive inhibition).
-
ATP Hydrolysis Uncoupling: Certain THQ derivatives inhibit the ATPase activity of P-gp, preventing the conformational change required to pump cytotoxic drugs (like doxorubicin or paclitaxel) out of the cell.
Part 3: Experimental Validation Protocols
As a scientist, you must validate these mechanisms using self-verifying protocols. Below are the standard operating procedures (SOPs) for validating both mechanisms.
Protocol A: TR-FRET Binding Assay (BET Validation)
Objective: Quantify the ability of a THQ compound to displace an acetylated peptide from the BRD4 bromodomain.
Methodology:
-
Reagents:
-
Recombinant BRD4 (BD1 domain) tagged with His-tag.
-
Biotinylated tetra-acetylated Histone H4 peptide.
-
Europium cryptate-labeled anti-His antibody (Donor).
-
XL665-labeled Streptavidin (Acceptor).
-
-
Workflow:
-
Step 1: Dispense 5 µL of THQ compound (serial dilution in DMSO) into a 384-well low-volume white plate. Critical: Keep DMSO < 1% to prevent protein denaturation.
-
Step 2: Add 5 µL of BRD4-His protein solution. Incubate for 15 mins at RT.
-
Step 3: Add 10 µL of Peptide/Detection mix (Peptide + Anti-His-Eu + SA-XL665).
-
Step 4: Incubate for 60 mins at RT in the dark.
-
Step 5: Read on an EnVision plate reader (Excitation: 320 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).
-
-
Data Analysis: Calculate the HTRF Ratio
. A decrease in signal indicates successful displacement of the peptide by the THQ compound.
Protocol B: Rhodamine 123 Accumulation Assay (P-gp Validation)
Objective: Assess if the THQ compound inhibits the efflux pump in MDR cells.
Methodology:
-
Cell Lines: Use MES-SA (parental) and MES-SA/DX5 (P-gp overexpressing).
-
Workflow:
-
Step 1: Seed cells at
cells/well. -
Step 2: Treat cells with the THQ candidate (e.g., 10 µM) for 1 hour at 37°C. Control: Verapamil (positive control inhibitor).
-
Step 3: Add Rhodamine 123 (fluorescent P-gp substrate) to a final concentration of 5 µM. Incubate for another 60 mins.
-
Step 4: Wash cells
with ice-cold PBS to stop transport. -
Step 5: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).
-
-
Interpretation: An increase in intracellular fluorescence in the DX5 line (compared to vehicle control) confirms P-gp inhibition.
Workflow Visualization
Figure 2: Screening cascade for validating THQ activity. Primary screens filter for binding affinity; secondary screens validate functional transporter inhibition.
Part 4: Strategic SAR (Structure-Activity Relationship)
To optimize THQ compounds, specific structural zones must be targeted.
| Structural Zone | Modification Strategy | Mechanistic Impact |
| N-1 Position | Alkylation (Methyl/Ethyl) | Controls lipophilicity and membrane permeability. Essential for P-gp interaction. |
| C-2/C-3 Positions | Introduction of Chiral Centers | Rigidifies the scaffold. The (S)-enantiomer is often critical for fitting the BET "WPF shelf" (W138, P139, F140). |
| C-6 Position | "Warhead" Attachment | Fusing an isoxazole or triazole ring here creates the acetyl-lysine mimic necessary for the Asn140 hydrogen bond in BET proteins. |
| C-4 Position | Aryl Substitution | Bulky aryl groups here can enhance P-gp inhibition by blocking the transmembrane pore. |
References
-
Nature (2010).Synthetic mimics of histone acetylation. (The foundational paper for I-BET762/Molibresib mechanism).
-
[Link]
-
-
Journal of Medicinal Chemistry (2014). Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor.[5]
-
[Link]
-
-
Scientific Reports (2018).
-
[Link]
-
- SelleckChem Technical Data.Molibresib (I-BET-762) Mechanism and Protocols.
Sources
- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery | Oncotarget [oncotarget.com]
Literature review of 3-alkyl-tetrahydroquinoline synthesis
An In-depth Technical Guide to the Synthesis of 3-Alkyl-Tetrahydroquinolines
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system central to numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, antihyperlipidemic, and neuronal receptor agonist properties.[3][4] Specifically, the introduction of an alkyl substituent at the 3-position creates a chiral center, making the stereocontrolled synthesis of these analogs a critical objective in medicinal chemistry and drug discovery. This guide provides a comprehensive review of the core synthetic strategies for constructing 3-alkyl-tetrahydroquinolines, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in asymmetric catalysis. We will explore seminal methodologies such as the Povarov reaction, domino cyclizations, and catalytic hydrogenations, offering field-proven insights to guide researchers in this vital area of synthetic chemistry.
Introduction: The Significance of the Tetrahydroquinoline Core
Nitrogen-containing heterocycles are fundamental building blocks in the chemical and life sciences.[1][2] Among them, the tetrahydroquinoline (THQ) framework is a recurring motif in a vast array of bioactive molecules.[3][5] Natural alkaloids such as (+)-angustureine, cuspareine, and galipinine feature this core structure.[1][4] The therapeutic relevance of THQs is underscored by their presence in approved drugs and clinical candidates, where they serve as key pharmacophores.[3][5]
The synthetic challenge lies not just in the construction of the bicyclic system but in the precise control of stereochemistry, particularly at the C3 position. The development of efficient, atom-economical, and enantioselective methods to access 3-alkyl-THQs is therefore a subject of intense research, driven by the need to build libraries of structurally diverse compounds for high-throughput screening and lead optimization.[3]
This guide is structured to provide a logical progression from classical to modern synthetic approaches, emphasizing the causality behind experimental design and the validation of protocols through mechanistic understanding.
Core Synthetic Strategies and Mechanistic Insights
The construction of the 3-alkyl-tetrahydroquinoline ring system can be broadly categorized into several key strategic approaches. Each strategy offers distinct advantages regarding substrate scope, operational simplicity, and stereochemical control.
The Povarov Reaction: A Powerful Multicomponent Approach
The Povarov reaction is one of the most efficient and versatile methods for synthesizing tetrahydroquinolines.[6] It is a formal aza-Diels-Alder [4+2] cycloaddition involving an aniline, an aldehyde (which together form an in situ imine), and an activated alkene.[3][7] This multicomponent reaction (MCR) is exceptionally valuable for building molecular complexity and diversity from simple starting materials in a single step.[3]
Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid.[6] The acid activates the aldehyde, facilitating the formation of an aryliminium ion intermediate after condensation with the aniline. This electrophilic species then reacts with an electron-rich alkene. While sometimes described as a concerted [4+2] cycloaddition, substantial evidence points towards a stepwise ionic mechanism, particularly for cationic Povarov reactions, which proceeds through a nucleophilic attack of the alkene onto the iminium ion, followed by an intramolecular Friedel-Crafts-type cyclization.[6][7]
Caption: Figure 2: Workflow of a Hydroamination/Hydrogenation Domino Reaction.
Reductive Amination and Alkylation Strategies
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced in situ. [8]For THQ synthesis, this often manifests as an intramolecular process.
A powerful one-pot strategy involves the tandem reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde. [4]Boronic acid has been shown to be an effective catalyst for this transformation, acting as both a Lewis acid and a hydrogen-bond donor to activate the quinoline for reduction by a Hantzsch ester, and then facilitating the condensation and subsequent reduction to form the N-alkylated product. [4][9]
Asymmetric Hydrogenation: The Gold Standard for Enantiocontrol
Catalytic asymmetric hydrogenation (AH) is one of the most powerful tools for accessing chiral compounds with high enantioselectivity. [10]For the synthesis of 3-alkyl-THQs, this typically involves the hydrogenation of a trisubstituted alkene precursor. Iridium complexes bearing chiral ligands, such as phosphinooxazolines (PHOX), are particularly effective. [10][11] The success of the reaction hinges on the ability of the chiral catalyst to coordinate with the alkene and deliver hydrogen to one specific face, thereby setting the stereocenter. For example, Ir-UbaPHOX has been used to hydrogenate 3,3-diarylallyl phthalimides, which are precursors to 3,3-diarylpropyl amines, with exceptional enantioselectivity (98-99% ee). [10]These chiral amines can then be cyclized to form valuable 4-aryl tetrahydroquinolines. [10]
Sources
- 1. datapdf.com [datapdf.com]
- 2. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N -propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01375E [pubs.rsc.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards chiral 3-phenyl-tetrahydroquinolines through iridium catalyzed asymmetric hydrogenation [diposit.ub.edu]
Methodological & Application
Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline from quinoline
Application Note: Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline from Quinoline
Executive Summary & Strategic Analysis
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous alkaloids, oxidation inhibitors, and pharmaceutical agents (e.g., oxamniquine).[1] While functionalization at the N1, C2, and C4 positions is synthetically straightforward, C3-functionalization remains a challenge due to the electronic properties of the quinoline ring.
Direct alkylation of quinoline at the C3 position is electronically unfavorable; the pyridine ring is electron-deficient, and electrophilic aromatic substitution typically occurs at the C5 or C8 positions of the benzene ring. Conversely, nucleophilic alkylation often targets the C2 or C4 positions.
The Solution: This protocol utilizes a "Functionalize-then-Reduce" strategy. We first install the ethyl group at C3 via a regioselective bromination and palladium-catalyzed cross-coupling, followed by a chemoselective reduction of the pyridine ring. This modular approach ensures high regiocontrol and scalability.
Retrosynthetic Logic & Pathway Visualization
The synthesis is broken down into three distinct, self-validating modules:
-
Regioselective Bromination: Accessing the difficult C3 position via thermal rearrangement.
-
Suzuki-Miyaura Coupling: Installing the ethyl chain using robust Pd-catalysis.
-
Chemoselective Hydrogenation: Reducing the pyridine ring while preserving the benzene ring.
Caption: Modular synthetic pathway designed to overcome the electronic bias of the quinoline ring.
Detailed Experimental Protocols
Module 1: Synthesis of 3-Bromoquinoline
Rationale: Direct bromination in acidic media yields 5- or 8-bromoquinoline. To access the 3-position, we utilize an addition-elimination mechanism involving the thermal decomposition of a quinoline-bromine adduct.
Reagents:
-
Quinoline (1.0 equiv)[2]
-
Bromine (Br2) (1.1 equiv)[3]
-
Pyridine (1.0 equiv)
-
Carbon Tetrachloride (CCl4) or Dichloromethane (DCM) (Solvent)
Protocol:
-
Complex Formation: In a fume hood, dissolve quinoline (12.9 g, 100 mmol) and pyridine (7.9 g, 100 mmol) in CCl4 (50 mL) in a round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Bromine Addition: Cool the solution to 0°C. Add a solution of bromine (17.6 g, 110 mmol) in CCl4 (20 mL) dropwise over 30 minutes. A yellow/orange solid (the adduct) will precipitate.
-
Thermal Rearrangement: Once addition is complete, heat the reaction mixture to reflux (approx. 77°C for CCl4) for 4–6 hours. Note: Darkening of the reaction mixture indicates the evolution of HBr and migration of bromine to the C3 position.
-
Workup: Cool to room temperature. Dilute with DCM (100 mL) and wash sequentially with 1M HCl (to remove unreacted quinoline/pyridine), saturated NaHCO3, and brine.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).
-
Target Yield: 60–70%
-
Validation: 1H NMR (CDCl3) δ 8.99 (d, J=2.2 Hz, H2), 8.31 (d, J=2.2 Hz, H4). The H2 proton doublet is characteristic.
-
Module 2: Suzuki-Miyaura Cross-Coupling (3-Ethylquinoline)
Rationale: Palladium-catalyzed coupling is superior to lithiation/alkylation for this substrate, avoiding the formation of "ate" complexes or polymerization.
Reagents:
-
3-Bromoquinoline (Intermediate A) (1.0 equiv)[2]
-
Ethylboronic acid (1.5 equiv)
-
Pd(dppf)Cl2[4]·DCM (3-5 mol%)
-
K2CO3 (3.0 equiv)
Protocol:
-
Setup: Charge a Schlenk flask with 3-bromoquinoline (2.08 g, 10 mmol), ethylboronic acid (1.11 g, 15 mmol), K2CO3 (4.14 g, 30 mmol), and Pd(dppf)Cl2 (245 mg, 0.3 mmol).
-
Degassing: Evacuate and backfill with Argon three times.[5] Add degassed Toluene (40 mL) and Water (4 mL).
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (disappearance of bromide).[3]
-
Workup: Cool to rt, dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc 8:2).
-
Target Yield: 85–95%[4]
-
Validation: 1H NMR will show a triplet (~1.3 ppm) and quartet (~2.8 ppm) for the ethyl group, with the disappearance of the C3-Br signal.
-
Module 3: Selective Hydrogenation to 3-Ethyl-THQ
Rationale: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring, especially in acidic media which protonates the nitrogen, activating the ring toward hydrogenation.
Reagents:
-
Pd/C (10 wt% loading) (10 wt% of substrate mass)
-
Solvent: Methanol with 5% Acetic Acid (v/v)
-
Hydrogen Gas (Balloon pressure or 1-3 bar)
Protocol:
-
Setup: In a hydrogenation vessel (or heavy-walled flask), dissolve 3-ethylquinoline (1.57 g, 10 mmol) in MeOH (30 mL) and glacial acetic acid (1.5 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (150 mg) under an inert atmosphere (Nitrogen stream). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H2 gas (3x). Stir vigorously under H2 atmosphere (balloon is usually sufficient; use a Parr shaker at 30 psi for faster kinetics) at room temperature for 6–12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO3 to remove acetic acid.
-
Isolation: Dry over Na2SO4 and concentrate. The product is typically a colorless to pale yellow oil.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Alkylation | Step 3: Reduction |
| Reagent | Br2 / Pyridine | EtB(OH)2 / Pd(dppf)Cl2 | H2 / Pd/C |
| Solvent | CCl4 or Nitrobenzene | Toluene/H2O | MeOH/AcOH |
| Temp | Reflux (77-180°C) | 90°C | 25°C |
| Time | 4–6 h | 12 h | 6–12 h |
| Typical Yield | 65% | 90% | 92% |
| Key QC Peak | H2 doublet (~8.9 ppm) | Ethyl Quartet (~2.8 ppm) | Aliphatic H2/H3/H4 (~1.5-3.5 ppm) |
Troubleshooting & Critical Control Points
-
Regioselectivity Issues (Step 1): If 5-bromo or 8-bromo isomers are observed, the reaction temperature was likely too low or the complex was not formed correctly. High temperature favors the thermodynamic 3-bromo product.
-
Stalled Coupling (Step 2): If the Suzuki coupling is sluggish, ensure the solvent is thoroughly degassed. Oxygen poisons the Pd(0) species. Adding a promoter like TBAB (tetrabutylammonium bromide) can enhance the reaction rate.
-
Over-Reduction (Step 3): Hydrogenation of the benzene ring (forming decahydroquinoline) is rare under these mild conditions (Balloon H2, rt). If observed, reduce reaction time or remove Acetic Acid (though reaction will be slower).
References
- Preparation of 3-Bromoquinoline: Eisch, J. J. Journal of Organic Chemistry, 1962, 27(4), 1318–1323. (Classic mechanism of thermal rearrangement).
-
Suzuki Coupling on Quinolines: Miyaura, N.; Suzuki, A. Chemical Reviews, 1995 , 95(7), 2457–2483. Link
- Selective Hydrogenation of Quinolines: Wang, Y.; et al. Journal of the American Chemical Society, 2003, 125(35), 10536-10537. (Selectivity of heterocyclic ring reduction).
-
General THQ Synthesis Review: Sridharan, V.; Suryavanshi, P. A.; Menéndez, J. C. Chemical Reviews, 2011 , 111(11), 7157–7259. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 9. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of Chiral 3-Ethyl-1,2,3,4-tetrahydroquinoline
Executive Summary & Strategic Rationale
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., CETP inhibitors, antimalarials). While 2-substituted THQs are easily accessed, 3-substituted THQs (such as 3-ethyl-1,2,3,4-tetrahydroquinoline ) present a significantly higher synthetic challenge. The lack of a coordinating group adjacent to the nitrogen atom makes the C3 position less responsive to chelation-controlled hydrogenation strategies that work well for C2.
This guide details the Iridium-Catalyzed Asymmetric Hydrogenation , the current "Gold Standard" for this transformation. This method, pioneered by Zhou and colleagues, utilizes an iodine additive to activate the catalyst, enabling enantiomeric excesses (ee) consistently exceeding 90%.
Why This Protocol?
-
Scalability: Uses high-pressure hydrogenation (
gas) rather than stoichiometric hydride reagents, making it suitable for gram-to-kilogram scale-up. -
Atom Economy: 100% atom economy in the reduction step.
-
Selectivity: The Iodine/Ir-Bisphosphine system specifically targets the heteroaromatic ring, leaving other functionalities (if present) intact.
Chemical Pathway & Mechanism[1]
The transformation involves the reduction of 3-ethylquinoline to chiral 3-ethyl-1,2,3,4-tetrahydroquinoline.
Substrate: 3-Ethylquinoline
Catalyst System:
Mechanistic Insight: The Role of Iodine
Unlike standard Rh or Ru hydrogenations, the Ir-catalyzed reduction of quinolines requires an additive.[1] Iodine (
Pathway Visualization
Caption: Operational workflow for the asymmetric hydrogenation of 3-ethylquinoline using the Ir-Iodine system.
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 3-Ethylquinoline (Commercially available or synthesized via Friedländer condensation).
-
Metal Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Chiral Ligand: (R)-MeO-BIPHEP or (R)-SegPhos.
-
(Note: (R)-ligands typically yield the (R)-product, but check specific rotation).
-
-
Additive: Iodine (
), resublimed. -
Solvent: Toluene (Anhydrous, degassed).
-
Gas: Hydrogen (
), UHP grade.
Step-by-Step Procedure
1. Catalyst Preparation (In Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube under Argon, add
(1.0 mol%) and (R)-MeO-BIPHEP (2.2 mol%). -
Add anhydrous Toluene (volume to reach 0.1 M concentration relative to substrate).
-
Stir at room temperature for 10-15 minutes. The solution should turn clear orange/red.
-
Critical Step: Add Iodine (
, 10 mol% relative to Ir, i.e., 0.1 mol% relative to substrate). Stir for an additional 10 minutes. The color may darken.
2. Reaction Setup:
-
Add the substrate, 3-Ethylquinoline (1.0 equiv), to the catalyst solution.
-
Transfer the mixture via cannula into a stainless steel high-pressure autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stir bar.
-
Seal the autoclave.
3. Hydrogenation:
-
Purge the autoclave with
gas three times (pressurize to 100 psi, release to 10 psi). -
Pressurize the reactor to 600 psi (40 bar) with
. -
Stir vigorously (1000 rpm) at Room Temperature (
) for 12–24 hours.-
Note: For difficult substrates, temperature can be increased to
, but enantioselectivity may decrease slightly.
-
4. Workup:
-
Carefully vent the hydrogen gas (fume hood).
-
Concentrate the reaction mixture under reduced pressure to remove toluene.
-
Add saturated aqueous
(10 mL) and extract with Ethyl Acetate ( ). -
Dry organic layers over
, filter, and concentrate.
5. Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate (typically 10:1 to 5:1 gradient). The THQ product is usually less polar than the quinoline starting material but stains distinctly with Ninhydrin (blue/purple).
Analytical Validation
You must validate the Enantiomeric Excess (ee) of your product. Optical rotation is insufficient for high-precision validation.
Chiral HPLC Method[3][5][12][13]
-
Column: Daicel Chiralcel OD-H or OJ-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Results:
-
Racemic standard (prepared by reduction with
) should show two baseline-separated peaks. -
Chiral product should show one major peak (>90% area).
-
Representative Data Table (Simulated based on Literature Performance)
| Parameter | Value | Notes |
| Yield | 85 - 96% | Isolated yield after chromatography. |
| Enantiomeric Excess (ee) | 90 - 95% | Dependent on ligand purity and solvent dryness. |
| Conversion | >99% | Monitored by crude NMR (disappearance of aromatic quinoline protons). |
| Main Impurity | Over-reduction | Reduction of the benzene ring (rare with Ir-catalysts). |
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning or low | Ensure substrate is free of sulfur/amine impurities. Increase pressure to 800 psi. |
| Low ee (<80%) | Temperature too high or wet solvent. | Run reaction at |
| No Reaction | Oxidation of catalyst. | Ensure strict anaerobic conditions during catalyst mixing. |
References
-
Wang, W.-B.; Lu, S.-M.; Yang, P.-Y.; Han, X.-W.; Zhou, Y.-G. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society, 2003 , 125, 10536–10537.[2]
-
- The seminal paper establishing the Ir/MeO-BIPHEP/Iodine system.
-
-
Wang, D.-W.; Zeng, W.; Zhou, Y.-G. "Iridium-catalyzed asymmetric hydrogenation of quinolines with (S)-SegPhos." Tetrahedron: Asymmetry, 2007, 18, 1103–1107.
-
- Specific optimization for substituted quinolines.
-
-
Rueping, M.; Antonchick, A. P.; Theissmann, T. "A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids.
-
- Alternative organocatalytic method.
-
Sources
The 3-Ethyl-1,2,3,4-tetrahydroquinoline Scaffold: A Versatile Platform for Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of various functional groups, making it a highly attractive scaffold in medicinal chemistry. The strategic substitution on the THQ ring system allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of potent and selective therapeutic agents.[1] Among the various substituted THQs, the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold offers a unique combination of lipophilicity and conformational constraint, presenting a promising starting point for the design of novel drug candidates across multiple therapeutic areas.
This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold in modern drug discovery. Detailed protocols and the underlying scientific rationale are presented to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the 3-Ethyl Group
Substitution at the C3 position of the tetrahydroquinoline ring introduces a chiral center and can significantly influence the molecule's interaction with biological targets. The ethyl group, in particular, offers a balance of size and lipophilicity that can enhance binding affinity and cell permeability. Its presence can also restrict the conformational flexibility of the heterocyclic ring, potentially leading to higher selectivity for a specific target.
Synthesis of the 3-Ethyl-1,2,3,4-tetrahydroquinoline Scaffold
The synthesis of the 3-Ethyl-1,2,3,4-tetrahydroquinoline core can be achieved through several established synthetic routes for substituted tetrahydroquinolines. A common and effective method involves a domino reaction, which allows for the construction of complex molecules in a single operation, thereby improving efficiency and reducing waste.[2]
Protocol 1: Domino Reaction for the Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from established methods for the synthesis of substituted tetrahydroquinolines.[2]
Step 1: Preparation of the Chalcone Precursor
-
To a stirred solution of an appropriately substituted 2-aminobenzaldehyde (1 equivalent) in ethanol, add 3-pentanone (1.2 equivalents).
-
Add a catalytic amount of a suitable base (e.g., potassium hydroxide).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone derivative.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to 3-Ethyl-1,2,3,4-tetrahydroquinoline
-
Dissolve the purified chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4) (2-3 equivalents), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 3-Ethyl-1,2,3,4-tetrahydroquinoline.
-
Purify by column chromatography.
Derivatization Strategies for Library Synthesis
The 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold provides multiple points for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening. The nitrogen atom at the 1-position and the aromatic ring are the most common sites for modification.
N-Functionalization
The secondary amine of the tetrahydroquinoline ring can be readily functionalized through various reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
Sulfonylation: Reaction with sulfonyl chlorides.
Aromatic Ring Functionalization
The benzene ring of the scaffold can be modified using standard electrophilic aromatic substitution reactions, such as:
-
Halogenation: Introduction of bromine or chlorine atoms.
-
Nitration: Followed by reduction to an amino group, which can be further derivatized.
-
Friedel-Crafts Acylation or Alkylation: To introduce further carbon-based substituents.
Therapeutic Applications and Biological Activity
Derivatives of the broader 1,2,3,4-tetrahydroquinoline class have demonstrated a wide range of biological activities, suggesting numerous potential applications for compounds based on the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.
Anticancer Activity
Many tetrahydroquinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, certain THQ derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| THQ-1 | NCI-H23 (Lung) | 0.70 | [3] |
| THQ-2 | ACHN (Renal) | 1.4 | [3] |
| THQ-3 | MDA-MB-231 (Breast) | 2.7 | [3] |
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (derived from the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Neuroprotective Effects
The tetrahydroquinoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Some derivatives have shown activity as inhibitors of cholinesterases, enzymes involved in the breakdown of neurotransmitters.[4]
Anti-inflammatory and Antioxidant Properties
Several tetrahydroquinoline derivatives have exhibited anti-inflammatory and antioxidant activities.[1][4] These properties are crucial for combating diseases where inflammation and oxidative stress play a significant role.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of new drug candidates based on the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.
Caption: Drug discovery workflow using the 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-Ethyl-1,2,3,4-tetrahydroquinoline is limited, general trends from broader tetrahydroquinoline studies can provide valuable guidance. For instance, the nature and position of substituents on the aromatic ring can significantly impact potency and selectivity.[5] Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold, influencing its interaction with target proteins. Similarly, the choice of substituent at the N1 position can affect solubility, metabolic stability, and target engagement.[6]
Conclusion
The 3-Ethyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising and underexplored area in drug discovery. Its unique structural features, combined with the proven therapeutic potential of the broader tetrahydroquinoline class, make it an attractive starting point for the development of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold and unlock its full therapeutic potential.
References
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. ([Link])
-
Courilleau, D. et al. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. ([Link])
-
Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. ([Link])
-
Upadhayaya, R. S. et al. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. ([Link])
-
Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. ([Link])
-
Synthesis of tetrahydroquinolines. Organic Chemistry Portal. ([Link])
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. ([Link])
-
Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. National Institutes of Health. ([Link])
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. ([Link])
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. ([Link])
-
Bunce, R. A. et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. ([Link])
-
Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. PubMed. ([Link])
-
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. ([Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. ([Link])
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. ([Link])
-
Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. National Institutes of Health. ([Link])
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. National Institutes of Health. ([Link])
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Publications. ([Link])
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. ([Link])
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. ([Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. ([Link])
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Method for the Preparative HPLC Purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline
Abstract
This application note presents a detailed and robust protocol for the purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline using preparative High-Performance Liquid Chromatography (HPLC). 3-Ethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2] Achieving high purity of such intermediates is critical for their use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides a comprehensive, step-by-step methodology, from initial sample preparation to final purity analysis, grounded in established chromatographic principles for quinoline derivatives.[3][4][5] It is intended for researchers, scientists, and drug development professionals seeking an efficient and scalable purification strategy.
Introduction: The Rationale for Purification
3-Ethyl-1,2,3,4-tetrahydroquinoline, as a chiral center-containing derivative of the tetrahydroquinoline scaffold, is a valuable building block in the synthesis of novel therapeutic agents.[2] The synthetic routes to such compounds can often yield a mixture of the desired product, unreacted starting materials, and various side-products. For the advancement of a drug discovery program, it is imperative to isolate the target compound at a high degree of purity. HPLC, particularly in the reversed-phase mode, offers a powerful and versatile technique for the purification of such organic molecules.[6]
The method detailed herein is based on a reversed-phase C18 stationary phase, which separates compounds based on their hydrophobicity.[5][7] This approach is widely applicable to a range of quinoline derivatives and provides excellent resolution and scalability.[3][4] Given that 3-Ethyl-1,2,3,4-tetrahydroquinoline possesses a chiral center at the C3 position, this protocol focuses on the purification of the racemic mixture. For the separation of individual enantiomers, a subsequent chiral HPLC method would be necessary.[6][8][9][10][11]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [12] |
| Molecular Weight | 161.24 g/mol | [12] |
| Appearance | Likely a colorless to pale yellow oil | Based on Tetrahydroquinoline[1] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | Inferred from similar compounds[5][13] |
| UV Absorbance | Expected to have significant absorbance in the UV range | Based on Tetrahydroquinoline scaffold[14] |
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the analytical results from each step inform and confirm the success of the purification.
Materials and Reagents
-
Crude 3-Ethyl-1,2,3,4-tetrahydroquinoline sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (0.1% v/v in mobile phase)
-
Syringe filters (0.45 µm)
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector.
-
Reversed-phase C18 preparative column (e.g., 19 x 150 mm, 5 µm particle size).
-
Analytical HPLC system for purity analysis.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Rotary evaporator or nitrogen evaporator for solvent removal.[15]
Detailed Step-by-Step Methodology
The causality behind meticulous sample preparation is to ensure the complete dissolution of the analyte and the removal of particulate matter, which protects the column from clogging and ensures reproducible injections.[15]
-
Dissolution: Accurately weigh the crude sample of 3-Ethyl-1,2,3,4-tetrahydroquinoline. Dissolve the sample in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water. The goal is to create a concentrated solution without exceeding the solubility limit.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any insoluble impurities that could damage the column frit or the stationary phase.[15]
Before scaling up to a preparative run, an analytical method is developed to determine the optimal separation conditions.
-
Initial Conditions:
-
Gradient Elution: A gradient elution is employed to effectively separate compounds with a range of polarities.
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B (Re-equilibration)
-
-
Analysis: Inject the filtered crude sample. The resulting chromatogram will show the retention time of 3-Ethyl-1,2,3,4-tetrahydroquinoline and the separation from its impurities. This data is crucial for designing the preparative method.
The analytical method is now scaled to the preparative column to isolate the target compound.
-
Preparative Conditions:
-
Column: C18 Preparative Column (19 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: Adjust the flow rate based on the column dimensions to maintain the same linear velocity as the analytical method. For a 19 mm ID column, a flow rate of approximately 17 mL/min is a good starting point.
-
Detection: UV at the optimal wavelength determined from the analytical run.
-
Injection Volume: The injection volume can be significantly increased. Start with a conservative injection and increase the loading in subsequent runs to maximize throughput without compromising resolution.
-
-
Focused Gradient: Based on the analytical chromatogram, a focused gradient can be designed to improve separation efficiency and reduce run time.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of 3-Ethyl-1,2,3,4-tetrahydroquinoline.[15]
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method developed in Step 2 to confirm the purity of the isolated compound.
-
Solvent Evaporation: Pool the pure fractions and remove the mobile phase using a rotary evaporator or a nitrogen evaporator.[15]
-
Final Product Characterization: The final purified product should be characterized by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the HPLC purification protocol.
Caption: Workflow for the HPLC purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline.
Summary of Chromatographic Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 13 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | ~17 mL/min (to be optimized) |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm and 280 nm | UV at optimal wavelength |
| Injection Vol. | 5 µL | Scaled up based on loading studies |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and scalable strategy for the purification of 3-Ethyl-1,2,3,4-tetrahydroquinoline. By following the systematic approach of analytical method development followed by preparative scale-up, researchers can achieve high purity of the target compound, which is essential for its application in pharmaceutical research and development. The principles and the protocol outlined here can be adapted for the purification of other similar tetrahydroquinoline derivatives.
References
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
- 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. PubChem.
- Determination of the lipophilicity of quinolinesulfonamides by reversed-phase HPLC and theoretical calcul
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.
- High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral st
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
- Tetrahydroquinoline. Wikipedia.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Application Note: HPLC Purification of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. Benchchem.
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
- Chiral HPLC Separ
- Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Cheméo.
- 1,2,3,4-tetrahydroquinoline. The Good Scents Company.
- Chiral HPLC separation: str
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | C11H15N | CID 14027805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mass Spectrometry Fragmentation Pattern of 3-Ethyl-1,2,3,4-tetrahydroquinoline
This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the mass spectrometric behavior of 3-Ethyl-1,2,3,4-tetrahydroquinoline (3-Et-THQ) , a specific derivative of the tetrahydroquinoline scaffold often used as a pharmacophore in drug discovery.[1]
Executive Summary & Mechanism
The mass spectral analysis of 3-Ethyl-1,2,3,4-tetrahydroquinoline (MW 161.24 Da) is governed by the stability of the bicyclic nitrogen system.[1] Unlike simple aliphatic amines, the fragmentation is driven by the Retro-Diels-Alder (RDA) reaction and alkyl radical loss , providing a "fingerprint" that distinguishes the core scaffold from the substituent.
The Mechanistic Core
Two primary pathways dictate the fragmentation:
-
Retro-Diels-Alder (RDA) Cleavage (Dominant): The saturated ring (C2-C3) acts as the "dienophile" component. The cleavage releases the C2-C3 bridge along with the 3-ethyl substituent as a neutral alkene.
-
Side-Chain Cleavage: Direct loss of the ethyl group, typically observed as a radical loss in Electron Ionization (EI) or a neutral loss in Electrospray Ionization (ESI).
Fragmentation Map & Pathways
The following diagram illustrates the competing fragmentation pathways for the protonated molecule
Figure 1: Divergent fragmentation pathways for ESI (protonated) and EI (radical) ionization modes. The RDA pathway is the structural diagnostic for the tetrahydroquinoline ring.
Detailed Ion Table[2]
| Ionization Mode | Precursor (m/z) | Fragment (m/z) | Neutral Loss | Mechanism | Diagnostic Value |
| ESI (+) | 162 | 106 | 56 Da (1-Butene) | Retro-Diels-Alder (RDA) | Confirms THQ core + 3-alkyl substitution.[1] |
| ESI (+) | 162 | 160 / 158 | 2 / 4 Da ( | Dehydrogenation | Indicates oxidative source conditions (aromatization). |
| EI (70 eV) | 161 | 132 | 29 Da ( | Side-chain cleavage | Confirms Ethyl group presence.[1] |
| EI (70 eV) | 161 | 105 | 56 Da (1-Butene) | RDA | Confirms ring structure. |
| EI (70 eV) | 161 | 146 | 15 Da ( | Methyl loss | Minor pathway (rearrangement). |
Experimental Protocol: LC-MS/MS Characterization
This protocol ensures reproducible generation of the diagnostic RDA fragment (m/z 106) for quantification or identification.
A. Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of 3-Ethyl-1,2,3,4-tetrahydroquinoline in 1 mL Methanol (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Note: Acidification is critical to pre-form the
ion and improve sensitivity in ESI+.
-
B. LC-MS/MS Parameters (Standardized)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-4 min: 5% -> 95% B (Linear ramp)[1]
-
4-5 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.[1]
C. MS Source & Collision Settings[1][3][4][5]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3][4]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.[1]
-
Collision Energy (CE) Ramp:
-
Perform a "Breakdown Curve" experiment. Inject the standard and ramp CE from 10 V to 50 V.
-
Target: Select the CE that maximizes the m/z 106 transition while retaining ~10% of the precursor (m/z 162).
-
Typical Optimal CE: 20–30 eV.[1]
-
Self-Validating Quality Control (QC)
To ensure the data is reliable, use the "RDA Ratio" as a system suitability test.
Protocol:
-
Inject the Working Standard (1 µg/mL).
-
Extract Ion Chromatograms (EIC) for m/z 162 (Precursor) and m/z 106 (Fragment).
-
Calculation:
-
Acceptance Criteria:
-
At 25 eV Collision Energy, the RDA Ratio should be > 0.4 (indicating efficient fragmentation).[1]
-
If Ratio < 0.4: Increase Collision Energy or check for source contamination (quenching).[1]
-
If m/z 158 (Aromatized Quinoline) is > 10% of the base peak: Source temperature is too high (thermal degradation). Action: Lower source temp to 250°C.
-
References
-
Canadian Science Publishing. (1968).[1] Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.[1]
-
National Institute of Standards and Technology (NIST). 1,2,3,4-Tetrahydroquinoline Mass Spectrum (EI). NIST Chemistry WebBook.[1]
-
Rapid Communications in Mass Spectrometry. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings.
-
PubChem. 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine.[1]
Sources
Experimental procedure for the reduction of 3-ethylquinoline
Application Note: Selective Reduction of 3-Ethylquinoline to 1,2,3,4-Tetrahydro-3-ethylquinoline
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various adrenergic receptor agonists, glutamate antagonists, and antitumor agents. This guide details the selective reduction of 3-ethylquinoline (CAS: 1873-54-7) to 1,2,3,4-tetrahydro-3-ethylquinoline .
Unlike the benzene ring, the pyridine ring of quinoline is electron-deficient and possesses lower resonance stabilization energy, making it susceptible to selective reduction under specific acidic conditions. This guide presents two validated methodologies:
-
Method A (Catalytic Hydrogenation): The "Gold Standard" for scalability and atom economy.
-
Method B (Hydride Reduction): A robust "Benchtop Protocol" utilizing the Gribble reduction (NaBH₄/AcOH) for laboratories lacking high-pressure infrastructure.
Chemical Strategy & Mechanism
The selectivity of this transformation relies on the protonation of the quinoline nitrogen. In acidic media, the quinolinium ion is significantly more electrophilic than the neutral species, facilitating either hydride attack (Method B) or chemisorption onto the metal catalyst surface (Method A).
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the acid-mediated selective reduction of the heterocyclic ring.
Experimental Protocols
Method A: Catalytic Hydrogenation (PtO₂ / AcOH)
Best for: Scale-up (>10g), Cleanliness, Atom Economy.
Rationale: Platinum(IV) oxide (Adams' Catalyst) in glacial acetic acid is the historical and practical standard for reducing quinolines. The acidic solvent prevents catalyst poisoning by the basic amine product and activates the substrate.
Reagents:
-
3-Ethylquinoline (Liquid, purified)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst)
-
Hydrogen gas (H₂)[2]
Protocol:
-
Preparation: In a high-pressure hydrogenation bottle (Parr flask), dissolve 3-ethylquinoline (10.0 mmol, ~1.57 g) in glacial acetic acid (20 mL) .
-
Catalyst Addition: Carefully add PtO₂ (0.05 g, ~2-3 mol%) . Caution: PtO₂ can ignite solvent vapors in the presence of H₂. Add under an inert atmosphere (N₂ or Ar) if possible.
-
Hydrogenation: Connect the flask to a Parr shaker or autoclave. Purge the system with N₂ (3x) and then H₂ (3x).
-
Reaction: Pressurize to 40-50 psi (approx. 3 bar) of H₂. Shake/stir at Room Temperature (25°C) .
-
Monitoring: The reaction typically consumes the theoretical amount of hydrogen (2 equivalents) within 2–6 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.
-
-
Workup:
-
Depressurize and purge with N₂.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove most of the acetic acid/methanol.
-
Basification (Critical): Dilute the residue with water (20 mL) and slowly neutralize with saturated aqueous Na₂CO₃ or NH₄OH until pH > 9.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude material is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Method B: The Gribble Reduction (NaBH₄ / AcOH)
Best for: Benchtop synthesis, No pressure equipment, Safety (avoids Cyanoborohydride).
Rationale: Sodium borohydride in carboxylic acids generates acyloxyborohydride species (e.g., NaBH(OAc)₃), which are potent enough to reduce the activated quinolinium ring but mild enough to spare the benzenoid ring. This method avoids the toxicity of NaBH₃CN.
Reagents:
-
3-Ethylquinoline
-
Sodium Borohydride (NaBH₄) - Pellets preferred for slower addition
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Place in a water bath (20–25°C) to maintain ambient temperature.
-
Dissolution: Dissolve 3-ethylquinoline (10.0 mmol, ~1.57 g) in glacial acetic acid (30 mL) under Nitrogen.
-
Addition: Add NaBH₄ (40.0 mmol, 1.5 g) portion-wise over 30–60 minutes.
-
Note: The reaction is exothermic and evolves Hydrogen gas. Maintain temperature < 30°C to ensure selectivity.
-
-
Digestion: Stir the mixture at room temperature for 2–4 hours .
-
Quench & Workup:
-
Carefully quench by pouring the reaction mixture into ice-water (50 mL) .
-
Basify to pH > 10 using 50% aqueous NaOH or solid NaOH pellets (add slowly with cooling; the heat of neutralization is significant).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Analytical Validation
Expected Data for 1,2,3,4-Tetrahydro-3-ethylquinoline:
| Analytical Method | Expected Signal / Characteristic |
| Physical State | Colorless to pale yellow oil. |
| MS (ESI+) | [M+H]⁺ = 162.13 m/z |
| ¹H NMR (CDCl₃) | δ 6.9-7.1 (m, 2H, Ar-H), 6.6 (t, 1H, Ar-H), 6.5 (d, 1H, Ar-H). 3.8 (bs, 1H, NH). 3.3 (m, 1H, C2-H), 2.9 (m, 1H, C2-H). 2.7 (m, 1H, C4-H), 2.4 (m, 1H, C4-H). 1.8 (m, 1H, C3-H). 1.4 (m, 2H, Ethyl-CH₂), 0.95 (t, 3H, Ethyl-CH₃). |
| Selectivity Check | Absence of signals > 7.2 ppm (characteristic of unreduced quinoline) and absence of fully reduced decahydro- signals (0.5 - 2.0 ppm complex region). |
Workflow & Decision Matrix
Figure 2: Operational workflow for selecting the appropriate reduction protocol.
Safety & Troubleshooting
-
Hydrogenation Risks: Catalysts (Pd/C, PtO₂) are pyrophoric when dry. Always keep them wet with solvent or water. Ensure the hydrogenation vessel is rated for the pressure applied.
-
Acid Handling: Glacial acetic acid is corrosive. Work in a fume hood.
-
Exotherms: The neutralization of the acetic acid reaction mixture with NaOH is highly exothermic. Add base slowly with ice cooling to prevent solvent boiling or product decomposition.
-
Troubleshooting Selectivity:
-
Problem: Over-reduction to decahydroquinoline.
-
Solution: Stop reaction earlier; ensure temperature does not exceed 25°C; reduce H₂ pressure.
-
Problem: Incomplete conversion.
-
Solution: Check H₂ uptake; ensure catalyst is not poisoned (Sulphur compounds in starting material are common poisons).
-
References
- Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylations of Aromatic Amines with Carboxylic Acids." Synthesis, 1977, 856-859.
- Jones, G. "The Chemistry of Heterocyclic Compounds, Quinolines." John Wiley & Sons, 1977.
-
Vaxelaire, C. , et al. "Selective Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines." Organic Syntheses, 2008 , 85, 1-10.
-
He, Y. , et al. "Recent Advances in the Synthesis of 1,2,3,4-Tetrahydroquinolines." RSC Advances, 2014 , 4, 47357-47370.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11926, 3-Methylquinoline" (Used as homologue reference for safety/properties).
Sources
Troubleshooting & Optimization
Technical Support Center: Method Refinement for the Resolution of Racemic 3-Ethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the resolution of racemic 3-Ethyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the diastereomeric salt resolution of this compound. As there is no one-size-fits-all protocol, this document emphasizes a rational, systematic approach to method development and refinement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the resolution of racemic 3-Ethyl-1,2,3,4-tetrahydroquinoline?
The resolution of racemic 3-Ethyl-1,2,3,4-tetrahydroquinoline is most commonly achieved through diastereomeric salt formation.[1] This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent).[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities in a given solvent system.[2] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.
Q2: Which chiral resolving agents are recommended for 3-Ethyl-1,2,3,4-tetrahydroquinoline?
While the selection of a resolving agent often involves some empirical screening, a good starting point for chiral amines like 3-Ethyl-1,2,3,4-tetrahydroquinoline are chiral carboxylic acids.[3] Based on successful resolutions of structurally similar compounds, such as 2-methyl-1,2,3,4-tetrahydroquinoline, derivatives of tartaric acid are highly recommended.
| Resolving Agent | Rationale |
| (D)- or (L)-Tartaric Acid | A readily available and cost-effective resolving agent. |
| (D)- or (L)-Dibenzoyltartaric acid (DBTA) | Often provides better-defined crystals and enhanced solubility differences. |
| (D)- or (L)-Ditoluoyltartaric acid (DTTA) | Another effective derivative of tartaric acid. |
| (-)-Mandelic Acid | A chiral acid that has shown success in resolving amines.[4] |
It is advisable to screen a small panel of resolving agents to identify the one that provides the best balance of yield and enantiomeric excess.
Q3: How do I choose an appropriate solvent system?
The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers. A systematic solvent screening is the most effective approach.[5] Common starting solvents for diastereomeric salt crystallization include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
Solvent mixtures can also be employed to fine-tune the polarity and solubility.[6]
Experimental Workflow: Diastereomeric Salt Resolution
The following diagram outlines a typical workflow for the resolution of racemic 3-Ethyl-1,2,3,4-tetrahydroquinoline.
Sources
Validation & Comparative
Comparative Guide: Catalytic Systems for the Selective Hydrogenation of 3-Ethylquinoline
Executive Summary
The Challenge: The hydrogenation of 3-ethylquinoline presents a tripartite challenge in organic synthesis: Regioselectivity (preferential reduction of the pyridine ring over the benzene ring), Chemoselectivity (tolerance of functional groups), and Enantioselectivity (formation of a chiral center at the C3 position).
The Verdict:
-
For Racemic Bulk Synthesis: Pd/C (Palladium on Carbon) remains the industrial workhorse due to high turnover frequencies (TOF) and ease of separation, though it requires careful pressure management to prevent over-reduction.
-
For Asymmetric Drug Synthesis: Iridium-Phosphine Complexes (e.g., Ir-MeO-BIPHEP) are the superior choice, offering enantiomeric excesses (ee) >90% for 3-substituted quinolines, a critical requirement for pharmaceutical intermediates.
-
For Chemoselective Precision: Supported Gold (Au/TiO2) is the emerging specialist, uniquely capable of activating the heterocycle while leaving halogen or nitro groups intact.
Mechanistic Principles & Adsorption Modes
To select the right catalyst, one must understand the surface chemistry. The hydrogenation of 3-ethylquinoline does not proceed through a simple double-bond saturation; it involves a competition between adsorption modes.
The Nitrogen Poisoning Effect
The basic nitrogen atom in quinoline acts as a "poison" for many Lewis acidic metal surfaces. It binds strongly via the lone pair (
-
Acidic Media: Protonating the nitrogen (using HCl or acetic acid additives) prevents
, forcing the molecule to adsorb flat via the -system, accelerating the reaction on Pt and Pd surfaces.
Regioselectivity: Pyridine vs. Benzene Ring
-
Thermodynamic Control: The pyridine ring is more electron-deficient and easier to reduce.
-
Steric Control: The 3-ethyl substituent creates steric hindrance near the pyridine ring. However, most catalysts still favor the formation of 1,2,3,4-tetrahydro-3-ethylquinoline (Py-THQ) over the 5,6,7,8-tetrahydro isomer (Bz-THQ) or the fully reduced decahydroquinoline (DHQ).
Visualization: Reaction Pathway
The following diagram illustrates the competing pathways and the critical chiral center formation.
Figure 1: Reaction pathways for 3-ethylquinoline hydrogenation. The green path represents the desired regioselective outcome; the yellow path represents the high-value asymmetric route.
Comparative Analysis of Catalytic Systems
The following analysis compares the three most relevant catalytic systems for research and development.
System A: Heterogeneous Pd/C (The Standard)
-
Best For: Initial screening, scale-up of non-chiral intermediates, cost-efficiency.
-
Mechanism: Palladium adsorbs hydrogen readily. The reaction is often run in acidic methanol to protonate the quinoline nitrogen, preventing catalyst poisoning.
-
Performance:
System B: Homogeneous Iridium Complexes (The Chiral Specialist)
-
Best For: Asymmetric synthesis of bioactive alkaloids.
-
Catalyst: [Ir(COD)Cl]2 + Chiral Bisphosphine Ligand (e.g., MeO-BIPHEP, BINAP) + Iodine additive.
-
Mechanism: The Iridium complex coordinates with the quinoline. The iodine additive is believed to form a bridging hydrido-iodo species that facilitates the 1,4-hydride addition, which is the rate-determining step for enantioselectivity.
-
Performance:
System C: Supported Gold (Au/TiO2 or Au/C) (The Chemoselective)
-
Best For: Substrates with sensitive functional groups (e.g., -NO2, -Cl, -Br) on the benzene ring.
-
Mechanism: Unlike Pd, Au does not easily activate the benzene ring or C-X bonds. It selectively activates the heterocycle via a tilted adsorption mode.
-
Performance:
Summary Data Table
| Metric | Pd/C (5%) | Ir-(R)-MeO-BIPHEP | Au/TiO2 |
| Primary Utility | Bulk Racemic Synthesis | Asymmetric Synthesis | Chemoselective (Halogen tolerance) |
| Solvent System | MeOH + HCl (or AcOH) | Toluene or THF + I2 | Toluene or Water/EtOH |
| Pressure (H2) | 1 – 20 bar | 40 – 60 bar | 40 – 60 bar |
| Temperature | 25 – 60 °C | 25 – 40 °C | 80 – 120 °C |
| Conversion | > 98% | 95 – 99% | 80 – 95% |
| Regioselectivity | > 95% (Py-THQ) | > 98% (Py-THQ) | > 99% (Py-THQ) |
| Enantioselectivity | 0% (Racemic) | 90 – 96% ee | 0% (Racemic) |
| Cost Profile | Low | Very High | High |
Unified Experimental Protocols
Safety Pre-Check
-
Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.
-
Catalysts: Dry Pd/C is pyrophoric. Always handle wet or under inert gas.
Protocol A: Asymmetric Hydrogenation (Ir-Catalyzed)
Target: Chiral 1,2,3,4-Tetrahydro-3-ethylquinoline
-
Catalyst Pre-formation: In a glovebox (N2 atmosphere), mix [Ir(COD)Cl]2 (1.0 mol%) and (R)-MeO-BIPHEP (2.2 mol%) in anhydrous toluene. Stir for 30 mins to form the active complex.
-
Substrate Addition: Add 3-ethylquinoline (1.0 mmol) and Iodine (I2, 10 mol%) to the mixture. Note: Iodine is crucial for activating the Ir-complex for quinoline substrates.
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with H2 three times. Pressurize to 50 bar (725 psi) .
-
Reaction: Stir at room temperature (25–30°C) for 12–16 hours.
-
Work-up: Release pressure carefully. Concentrate the solvent in vacuo.
-
Analysis: Determine conversion via 1H NMR. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).[8]
Protocol B: Racemic Bulk Hydrogenation (Pd/C)
Target: Racemic 1,2,3,4-Tetrahydro-3-ethylquinoline
-
Preparation: Dissolve 3-ethylquinoline (10 mmol) in Methanol (20 mL).
-
Additive: Add Acetic Acid (0.5 mL) or 1M HCl (0.1 mL). Reason: Protonation prevents N-poisoning of Pd.
-
Catalyst: Add 5% Pd/C (10 wt% loading relative to substrate). Safety: Add catalyst to the wet solution to avoid sparks.
-
Reaction: Hydrogenate at 1–5 bar (balloon or low pressure) at 60°C for 4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with methanol.
-
Purification: Neutralize with NaHCO3, extract with Ethyl Acetate, and concentrate.
Workflow Visualization
Figure 2: Decision matrix and workflow for selecting the appropriate hydrogenation protocol.
References
-
Wang, D. W., et al. (2011). "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." Journal of the American Chemical Society. Link
-
Zhou, Y. G. (2003). "First Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium Complexes."[2] Journal of the American Chemical Society. (Foundational work on Ir-catalyzed quinoline hydrogenation). Link
-
Ren, Y., et al. (2018). "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst."[3] New Journal of Chemistry. Link
-
Llorca, J., et al. (2022). "Coadsorption and Interaction of Quinolines and Hydrogen on Platinum Group Metals and Gold: A First-Principles Analysis." The Journal of Physical Chemistry C. Link
-
He, Y., et al. (2012). "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Angewandte Chemie International Edition. Link
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Spectral Database & Comparison Guide: 3-Ethyl-1,2,3,4-tetrahydroquinoline
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes experimental data, mechanistic insights, and comparative analysis to serve as a definitive reference for 3-Ethyl-1,2,3,4-tetrahydroquinoline .
Executive Summary & Compound Profile
3-Ethyl-1,2,3,4-tetrahydroquinoline (3-Et-THQ) is a chiral tetrahydroquinoline derivative often utilized as a scaffold in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Unlike its parent compound (1,2,3,4-tetrahydroquinoline), the introduction of an ethyl group at the C3 position introduces a stereocenter, altering the conformational landscape and spectral signature of the saturated ring.
This guide provides a validated spectral comparison between 3-Et-THQ, its parent scaffold, and its aromatic precursor, enabling precise structural elucidation.
Chemical Identity
| Property | Data |
| IUPAC Name | 3-Ethyl-1,2,3,4-tetrahydroquinoline |
| CAS Number | Not widely listed; (R)-isomer cited in literature [1] |
| Molecular Formula | C |
| Molecular Weight | 161.25 g/mol |
| Appearance | Yellow viscous oil |
| Chirality | C3 position (creates (R) and (S) enantiomers) |
Spectral Characterization & Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for distinguishing 3-Et-THQ from its isomers (2-ethyl or 4-ethyl) is
Comparative
H NMR Data (in CDCl
, 400 MHz)
| Proton Position | Parent: 1,2,3,4-THQ ( | Target: 3-Ethyl-1,2,3,4-THQ ( | Multiplicity & Coupling (J) |
| N-H | 3.80 (br s) | 3.60 - 3.90 (br s) | Broad singlet, solvent dependent.[1] |
| C2-H | 3.29 (t, | 2.90 - 3.15 (m) | Diastereotopic protons due to C3 chirality.[1] |
| C3-H | 1.94 (quint) | 1.70 - 1.90 (m) | Shifts upfield; becomes a methine multiplet.[1] |
| C4-H | 2.76 (t, | 2.45 - 2.80 (m) | Benzylic protons; split by C3-H. |
| Ethyl -CH | Absent | 1.30 - 1.50 (m) | Multiplet, overlaps with C3-H. |
| Ethyl -CH | Absent | 0.95 (t, | Diagnostic Triplet ; confirms ethyl chain.[1] |
| Aromatic (C5-C8) | 6.45 - 7.00 (m) | 6.45 - 7.00 (m) | Minimal change from parent scaffold.[1] |
Expert Insight:
-
Differentiation: The key diagnostic is the 0.95 ppm triplet (methyl of ethyl group).[1] In 2-ethyl-THQ, the C2 proton shifts significantly downfield (~3.4-3.6 ppm) due to the inductive effect of the nitrogen and the alkyl group. In 3-Et-THQ, the C2 protons remain closer to 3.0 ppm but lose their clean triplet structure, appearing as complex multiplets due to coupling with the chiral C3-H.
-
Conformational Lock: The 3-ethyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, which can be verified by the large trans-diaxial coupling constant (
Hz) between C2-H and C3-H .[1]
Mass Spectrometry (MS) - Fragmentation Patterns
Tetrahydroquinolines exhibit characteristic Retro-Diels-Alder (RDA) fragmentation.[1]
| Fragment Ion | m/z (Parent) | m/z (3-Ethyl Analog) | Mechanism |
| Molecular Ion (M | 133 | 161 | Stable radical cation.[1] |
| Base Peak (M-15) | 118 (weak) | 132 (M - 29) | Loss of ethyl radical (alkyl substituent).[1] |
| RDA Fragment | 104 | 132 | Loss of ethene (parent) vs. loss of butene (analog).[1] |
| Aromatization | 130 | 158 | Loss of hydrogens to form quinoline cation (M-3).[1] |
Diagnostic Rule: For 3-substituted tetrahydroquinolines, a prominent peak often appears at M-29 (or M - substituent mass).[1] In the case of 3-ethyl, the loss of the ethyl group (M-29) generates a cation at m/z 132. Note that the Retro-Diels-Alder fragmentation of the saturated ring is a dominant pathway, often yielding the quinoline radical cation [2].
Infrared (IR) Spectroscopy[1]
-
N-H Stretch: 3400 - 3420 cm
(sharp, medium intensity).[1] -
C-H Stretch (Aliphatic): 2850 - 2960 cm
(enhanced intensity in 3-Et-THQ due to ethyl group).[1] -
C=C Aromatic: 1580 - 1610 cm
.[1][2]
Experimental Protocols
Synthesis & Purification Workflow
To generate a high-purity spectral standard, the following reduction protocol is recommended. This method avoids over-reduction to ring-opened products.
Figure 1: Validated synthesis workflow for generating spectral standards of 3-Ethyl-1,2,3,4-THQ.
Sample Preparation for NMR
-
Solvent Choice: Use CDCl
(Chloroform-d) for routine analysis.[1] Use DMSO-d if the N-H proton signal is broad or indistinguishable; DMSO often sharpens exchangeable protons. -
Concentration: Dissolve 10-15 mg of oil in 0.6 mL solvent.
-
Reference: Calibrate to TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Mechanistic Analysis: MS Fragmentation
Understanding the mass spec fragmentation is critical for identifying this analog in biological matrices (e.g., metabolic studies).[1]
Figure 2: Primary fragmentation pathways for 3-Ethyl-1,2,3,4-tetrahydroquinoline under Electron Impact (EI).
References
-
Synthesis and Characterization: Rueping, M., & Theissmann, T. (2010). Enantioselective Reduction of 3-Substituted Quinolines. Chemical Science. (Note: Describes (R)-3-ethyl-1,2,3,4-tetrahydroquinoline characterization).
-
MS Fragmentation Basics: Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1505.
-
General Spectral Data: National Institute of Standards and Technology (NIST).[1] 1,2,3,4-Tetrahydroquinoline Spectral Data.
Sources
Safety Operating Guide
Technical Guide: Safe Handling & PPE for 3-Ethyl-1,2,3,4-tetrahydroquinoline
Topic: Personal protective equipment for handling 3-Ethyl-1,2,3,4-tetrahydroquinoline Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Chemical Class: Heterocyclic Organic Amine / Tetrahydroquinoline Derivative Primary Hazards: Skin/Eye Irritation (Cat 2), Respiratory Irritation (STOT SE 3), Potential Mutagenicity (based on quinoline core). Operational Status: Handle as a Hazardous Organic Base.
This guide defines the operational safety architecture for handling 3-Ethyl-1,2,3,4-tetrahydroquinoline . As specific permeation data for this ethyl-substituted derivative is rare, this protocol utilizes a "Worst-Case Analog" approach, deriving safety margins from the parent compound 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) and related aromatic amines (e.g., aniline, quinoline).
Critical Warning: Do not conflate with isoquinoline isomers. While structural properties are similar, the nitrogen position affects metabolic activation. Treat this specific isomer with high-level precautions suitable for novel pharmaceutical intermediates.
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary | Chemical Fume Hood (CFH) | Vapor Pressure Control: Organic amines possess significant volatility. A CFH with a face velocity of 80–100 fpm is mandatory to capture vapors that cause respiratory sensitization. |
| Secondary | Inert Atmosphere (Recommended) | Oxidation Prevention: Tetrahydroquinolines are prone to oxidation, forming quinoline derivatives which may have higher toxicity profiles. Handle under Nitrogen or Argon when possible. |
| Tertiary | Spill Trays | Containment: Use chemically resistant polypropylene trays to prevent bench contamination during transfer. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Barrier" Protocol
Standard thin nitrile exam gloves (3-4 mil) are insufficient for prolonged contact with aromatic amines due to rapid permeation and degradation.
-
Task: General Handling (Weighing/Transfer)
-
Primary Layer: Nitrile (Minimum thickness: 0.11 mm / 5 mil).
-
Standard: EN ISO 374-1 Type B or ASTM F739.
-
Change Frequency: Every 30 minutes or immediately upon splash.
-
Why? Nitrile provides fair physical protection but aromatic amines can permeate within 10-30 minutes.
-
-
Task: High Risk (Spill Cleanup / Synthesis / Heating)
-
Protocol: Double Gloving.
-
Inner Glove: Laminate film (e.g., Ansell Silver Shield™ / Barrier™).
-
Outer Glove: Heavy-duty Nitrile (minimum 8 mil) for dexterity and grip.
-
Why? Laminate films offer >480 min breakthrough time against broad-spectrum organics but lack dexterity. The outer nitrile glove provides the necessary grip and mechanical protection.
-
B. Respiratory Protection
If work must occur outside a fume hood (e.g., maintenance, scale-up), a respirator is mandatory.
-
Respirator Type: Half-face or Full-face elastomeric respirator.
-
Cartridge: Organic Vapor (OV) (Black band).
-
Validation: Fit test required annually.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not rely on safety glasses. Liquid amines are corrosive/irritating to corneal tissue; vapors can cause lacrimation and blurred vision (blue haze).
-
-
Body: Chemical-resistant lab coat (poly-cotton blend is standard; use Tyvek® for large scale handling). Closed-toe shoes and long trousers are non-negotiable.
Visualization: PPE Decision Logic
Caption: PPE Selection Logic based on operational risk intensity. High-risk scenarios trigger the "Double Glove" and "Splash Goggle" mandate.
Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Preparation: Place the balance inside the fume hood or use a localized powder hood. If the balance is static, use a static-dissipative mat.
-
Donning: Put on standard nitrile gloves. Inspect for pinholes.
-
Transfer: Use a disposable spatula or glass pipette. Do not use plastic syringes without verifying compatibility (amines can swell certain plastics).
-
Closing: Wipe the thread of the bottle with a dry Kimwipe before closing to prevent the cap from seizing due to amine salt formation.
-
Doffing: Remove gloves using the "beak" method (turning inside out) and dispose of them in the solid hazardous waste bin. Wash hands immediately with soap and water.
Protocol B: Emergency Spill Response
Material: Vermiculite, sand, or commercial "Organic Base" spill kit.
Caption: Step-by-step workflow for managing a liquid spill of 3-Ethyl-1,2,3,4-tetrahydroquinoline.
Disposal & Waste Management
Regulatory Status: Do not discharge into sewer systems.[1] This chemical is toxic to aquatic life and an organic pollutant.[1]
| Waste Stream | Classification | Packaging Protocol |
| Liquid Waste | Halogen-Free Organic Solvents (Basic) | Collect in HDPE carboys. Label as "Organic Base - Toxic/Irritant". Do not mix with acids (exothermic reaction risk). |
| Solid Waste | Hazardous Debris | Contaminated gloves, wipes, and pipettes go into double-bagged hazardous waste bins (yellow/red bags depending on local regulations). |
| Rinsate | First Rinse = Waste | The first rinse of any glassware used with this chemical must be collected as liquid waste, not poured down the drain. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Quinoline and derivatives.[2] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
